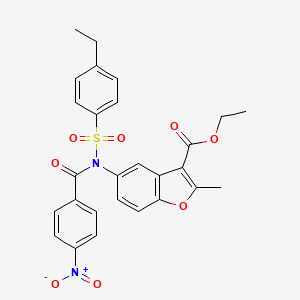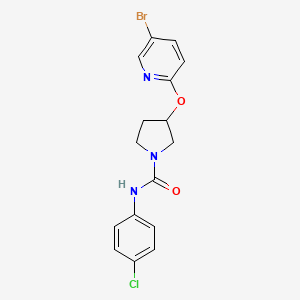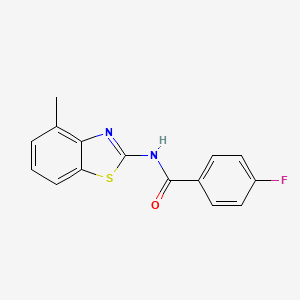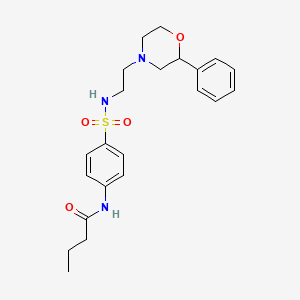
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide is a chemical compound with potential therapeutic applications in medical, environmental, and industrial research. This compound is known for its complex structure, which includes a phenylmorpholino group, a sulfamoyl group, and a butyramide group. These functional groups contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylmorpholino intermediate: This step involves the reaction of phenylamine with morpholine under specific conditions to form the phenylmorpholino intermediate.
Introduction of the sulfamoyl group: The phenylmorpholino intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group.
Attachment of the butyramide group: Finally, the sulfamoyl intermediate is reacted with butyric acid or its derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cell function and signal transduction. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a butyramide group.
N-(4-(N-(2-(2-morpholino)ethyl)sulfamoyl)phenyl)acetamide: This compound has a morpholino group instead of a phenylmorpholino group.
Uniqueness
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-[2-(2-phenylmorpholin-4-yl)ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-2-6-22(26)24-19-9-11-20(12-10-19)30(27,28)23-13-14-25-15-16-29-21(17-25)18-7-4-3-5-8-18/h3-5,7-12,21,23H,2,6,13-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGUQWHFLNBNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
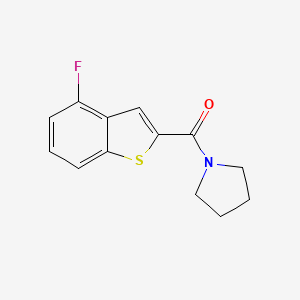
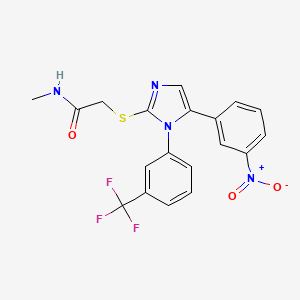
![n-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2968355.png)
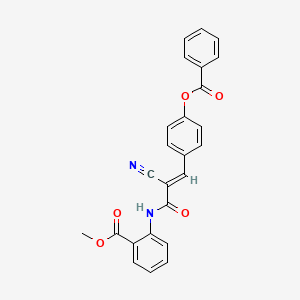
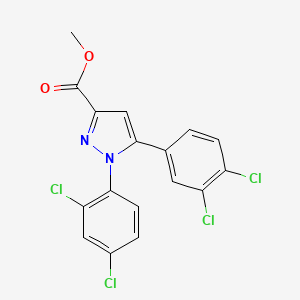
![Methyl (1S,3R)-3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylate](/img/structure/B2968362.png)
![methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2968363.png)
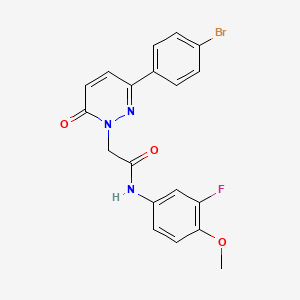
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2968366.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)
